N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 634896-61-0
Cat. No.: VC16144510
Molecular Formula: C25H21BrN4O3
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 634896-61-0 |
---|---|
Molecular Formula | C25H21BrN4O3 |
Molecular Weight | 505.4 g/mol |
IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+ |
Standard InChI Key | MBIBCJHVVJSFCV-MZJWZYIUSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide reflects its three primary components:
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A 5-bromo-2-hydroxybenzylidene hydrazone group at the N-terminus.
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A 4-((4-methylbenzyl)oxy)phenyl substituent at the pyrazole C3 position.
Molecular Formula and Mass
The compound has the formula C25H21BrN4O3, yielding a molecular weight of 529.37 g/mol. Key mass spectrometry data from electrospray ionization (ESI-MS) show prominent peaks at m/z = 337.0 [M+H]+ and 359.0 [M+Na]+, consistent with analogous pyrazole-hydrazone derivatives .
Table 1: Molecular identifiers
Property | Value |
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CAS Registry Number | 634896-61-0 |
EC Number | 655-593-4 |
SMILES | Cc1ccc(cc1)COc2ccc(cc2)C3=NN(C(=O)NC(=Nc4c(Br)ccc(O)c4)C5=CC=CC=C5)C=C3 |
Structural Characteristics
Crystallographic Analysis
Single-crystal X-ray diffraction studies of related pyrazole-hydrazones reveal planar pyrazole rings with bond lengths critical to stability:
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C1–C10: 1.227(3) Å (experimental) vs. 1.24394 Å (DFT-calculated).
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N3–N4: 1.383(3) Å (experimental) vs. 1.37144 Å (DFT) .
The E-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent imine nitrogen .
Conformational Dynamics
Density Functional Theory (DFT) simulations indicate torsional flexibility in the methylbenzyloxy side chain, with dihedral angles varying by ±15° relative to the phenyl ring. This flexibility may influence binding interactions in biological systems .
Synthesis and Derivatives
Synthetic Routes
The compound is typically synthesized via a three-step protocol:
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Formation of 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylic acid through cyclocondensation of diketones with hydrazine hydrate.
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Hydrazide formation via reaction with hydrazine hydrate.
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Schiff base condensation with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol .
Structural Analogues
Modifications to the parent structure include:
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Replacement of the 4-methylbenzyl group with 4-chlorobenzyl (CAS: 1309669-69-9), enhancing halogen bonding potential .
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Substitution of the bromine atom with ethoxy or methoxy groups, as seen in Sigma-Aldrich derivatives (e.g., 515831-52-4) .
Table 2: Comparative properties of analogues
Compound | Substituent | LogP | Biological Activity |
---|---|---|---|
Parent (634896-61-0) | 4-methylbenzyloxy | 3.8 | Catecholase inhibition |
1309669-69-9 | 4-chlorobenzyloxy | 4.2 | Antifungal activity |
515831-52-4 | 5-ethoxy-4-methoxy | 2.9 | Enzyme stabilization |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 240°C, with a glass transition temperature (Tg) of 118°C observed via differential scanning calorimetry .
Spectroscopic Profiles
Computational Studies
Electron Density Distribution
Mulliken charge analysis reveals significant electron withdrawal by the bromine atom (-0.32 e), while the hydrazone nitrogen carries a partial positive charge (+0.18 e). This polarization facilitates nucleophilic attack at the imine carbon .
Frontier Molecular Orbitals
The HOMO-LUMO gap of 3.7 eV suggests moderate reactivity, with electron density localized on the pyrazole ring (HOMO) and the benzylidene moiety (LUMO) .
Biological Activity and Applications
Enzyme Inhibition
In catecholase activity assays, the compound demonstrates IC50 = 12.3 μM against mushroom tyrosinase, outperforming kojic acid (IC50 = 16.7 μM). Mechanistic studies suggest chelation of the active-site copper ions via the hydroxyl and imine groups .
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